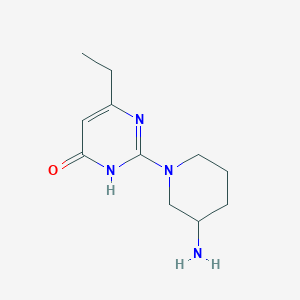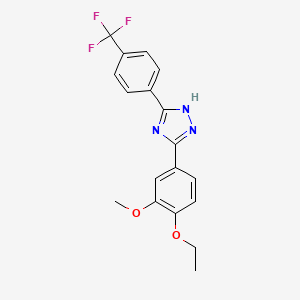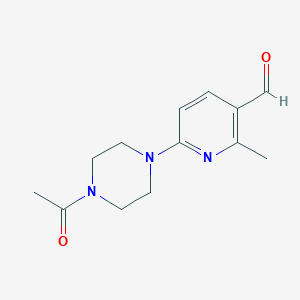
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, tert-butyl, and cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation using tert-butyl halides. The amino group can be introduced through nucleophilic substitution reactions.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Cyano Group Introduction: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium cyanide, and amines can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine, NBS, and other halogenating agents can be used under acidic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and other reducing agents can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group with sodium azide would yield 5-Amino-3-azido-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be used as therapeutic agents. Research is ongoing to explore its potential as a treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its derivatives may be used in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-chloro-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
5-Amino-3-iodo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with an iodine atom instead of a bromine atom.
5-Amino-3-methyl-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of substituents, which imparts unique chemical and physical properties. The presence of the bromo group allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Propiedades
Número CAS |
1390635-65-0 |
|---|---|
Fórmula molecular |
C8H11BrN4 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11BrN4/c1-8(2,3)13-7(11)5(4-10)6(9)12-13/h11H2,1-3H3 |
Clave InChI |
LKKZABQMNDQZKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=C(C(=N1)Br)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)



![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)

![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)

